

Wiskostatin: A Technical Guide to its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: Wiskostatin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of **Wiskostatin**, a potent inhibitor of the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). This document details its mechanism of action, off-target effects, and provides methodologies for key experiments, aiming to serve as a valuable resource for researchers in cell biology and drug development.

Chemical Properties of Wiskostatin

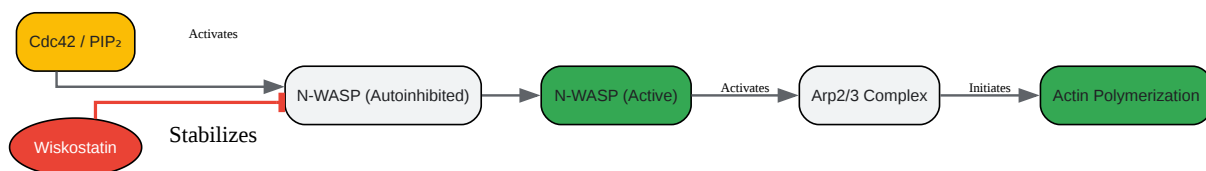
Wiskostatin is a cell-permeable, N-alkylated carbazole derivative.^[1] Its key chemical identifiers and properties are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₁₇ H ₁₈ Br ₂ N ₂ O	[1][2]
Molecular Weight	426.15 g/mol	[1][2][3]
CAS Number	253449-04-6	[1][2]
Appearance	White to off-white solid	[1][4]
Purity	≥95% - ≥99% (by HPLC)	[1][2]
Solubility	Soluble in DMSO (up to 100 mM)	[2][5]
Storage	Store at -20°C	[1][3]
SMILES String	<chem>Brc1cc2c(--INVALID-LINK--CC(O)CN(C)C)cc1</chem>	[1]
InChI Key	XUBJEDZHBUPBKL-UHFFFAOYSA-N	[1]

Mechanism of Action

Primary Target: N-WASP Inhibition

Wiskostatin is a selective inhibitor of N-WASP, a key regulator of actin polymerization.[2][3] It functions by binding to a cleft in the regulatory GTPase-binding domain (GBD) of N-WASP.[3][6] This interaction stabilizes the autoinhibited conformation of N-WASP, preventing its activation by upstream signals such as Cdc42 and PIP₂. [3] By locking N-WASP in this inactive state, **Wiskostatin** effectively blocks the activation of the Arp2/3 complex, which is essential for the nucleation of new actin filaments.[2]



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Wiskostatin's inhibition of the N-WASP signaling pathway.

Off-Target Effects

While a potent N-WASP inhibitor, **Wiskostatin** has been documented to have significant off-target effects, which are crucial to consider in experimental design and data interpretation.

- **ATP Depletion:** **Wiskostatin** treatment can cause a rapid, profound, and irreversible decrease in cellular ATP levels.^[7] This effect appears to be dose-dependent and can globally impact cellular functions, including membrane transport.^{[7][8]}
- **Dynamin Inhibition:** It has been identified as an inhibitor of dynamin, with an IC₅₀ value of 20.7 μM.
- **Clathrin-Mediated Endocytosis Inhibition:** **Wiskostatin** is also a potent inhibitor of clathrin-mediated endocytosis, with an IC₅₀ of 6.9 μM.

Biological Activity

The biological activity of **Wiskostatin** has been quantified in various assays, highlighting its potency against both its primary target and off-target cellular processes.

Activity	IC ₅₀ / EC ₅₀ Value	Citations
N-WASP Inhibition (PIP ₂ -induced actin polymerization)	EC ₅₀ ~ 4 μM	^[2]
Dynamin Inhibition	IC ₅₀ = 20.7 μM	
Clathrin-Mediated Endocytosis Inhibition	IC ₅₀ = 6.9 μM	
Actin Polymerization (direct)	IC ₅₀ = 140 μM	

Experimental Protocols

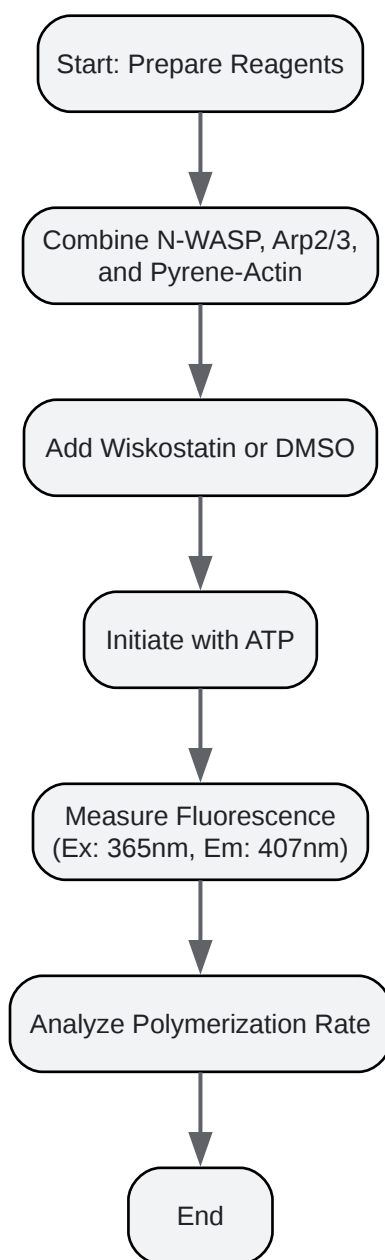
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of **Wiskostatin**.

Pyrene-Actin Polymerization Assay

This assay is used to measure the effect of **Wiskostatin** on N-WASP-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments.

Methodology:

- **Protein Preparation:** Purify recombinant N-WASP, Arp2/3 complex, and actin. Label a fraction of the actin with pyrene iodoacetamide.
- **Reaction Mixture:** Prepare a reaction buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).
- **Assay:**
 - In a fluorometer cuvette, combine N-WASP, Arp2/3 complex, and pyrene-labeled actin in the reaction buffer.
 - Add **Wiskostatin** (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.
 - Initiate polymerization by adding ATP.
 - Monitor the increase in pyrene fluorescence over time (Excitation: 365 nm, Emission: 407 nm).
- **Data Analysis:** The rate of polymerization is determined from the slope of the fluorescence curve.



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Workflow for the pyrene-actin polymerization assay.

Cellular ATP Level Measurement

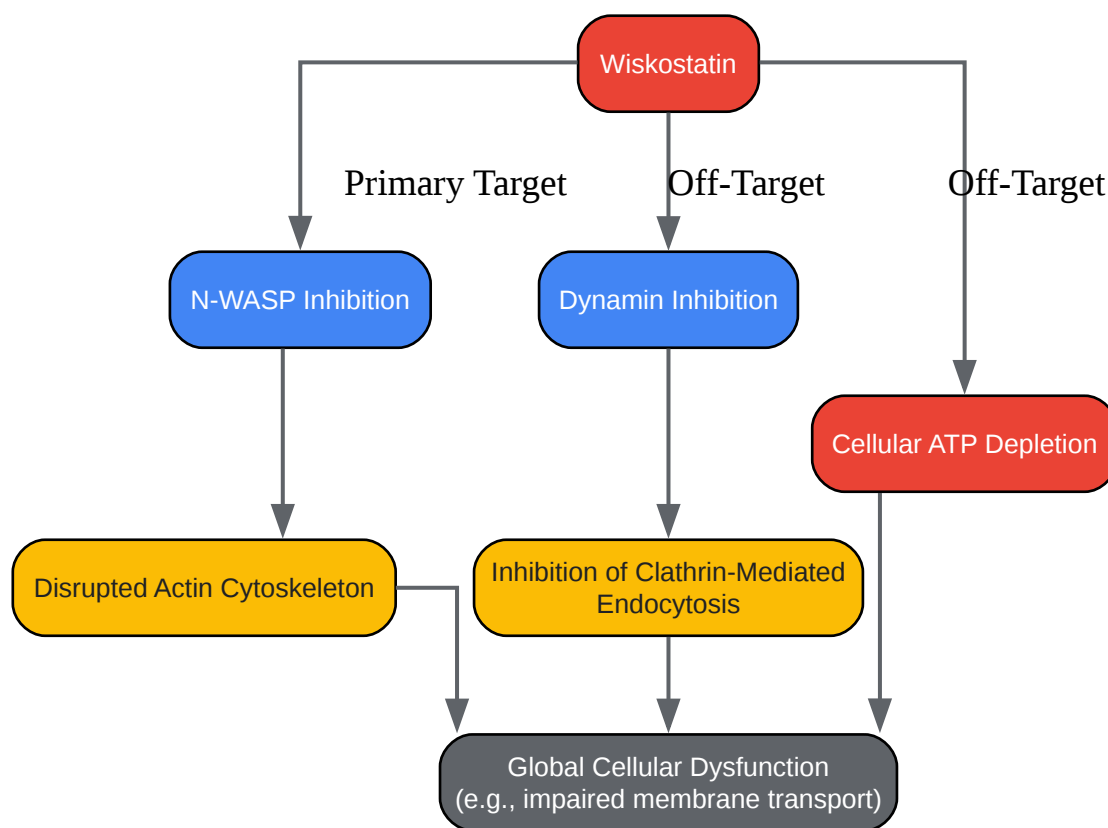
This protocol details a method to quantify the effect of **Wiskostatin** on cellular ATP levels using a luciferase-based assay.

Methodology:

- Cell Culture: Plate cells (e.g., HeLa or MDCK) in multi-well plates and grow to the desired confluency.
- Treatment: Treat the cells with varying concentrations of **Wiskostatin** or a vehicle control (DMSO) for the desired time periods. A positive control for ATP depletion (e.g., sodium azide and 2-deoxyglucose) should be included.
- Cell Lysis:
 - Harvest the cells and wash with PBS.
 - Lyse the cells in boiling distilled water for 10 minutes to inactivate ATPases.
 - Clarify the lysates by centrifugation.
- ATP Quantification:
 - Use a commercial ATP determination kit (e.g., luciferase-based).
 - Measure the luminescence using a luminometer.
- Data Analysis: Normalize the ATP levels of treated cells to those of the vehicle-treated control cells.

Logical Relationship of Wiskostatin's Effects

The following diagram illustrates the relationship between **Wiskostatin**'s intended inhibitory action and its observed off-target effects, which can lead to broader cellular consequences.



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Logical flow of **Wiskostatin**'s primary and off-target effects.

Conclusion

Wiskostatin is an invaluable tool for studying the roles of N-WASP and the Arp2/3 complex in actin-dependent cellular processes. However, its significant off-target effects, particularly the induction of cellular ATP depletion, necessitate careful experimental design and the inclusion of appropriate controls. Researchers utilizing **Wiskostatin** should be mindful of these polypharmacological effects to ensure accurate interpretation of their results. This guide provides a foundational understanding of **Wiskostatin**'s chemical properties and biological activities to aid in its effective and responsible use in a research setting.

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